(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
Description
Properties
IUPAC Name |
(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(1-thiophen-2-ylcyclopentyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-14-11-18-21-12-15-13-23(9-6-16(15)24(18)22-14)19(25)20(7-2-3-8-20)17-5-4-10-26-17/h4-5,10-12H,2-3,6-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCZDHITZSSFTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4(CCCC4)C5=CC=CS5)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, beginning with the formation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core. This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions. The cyclopentylmethyl ketone moiety is introduced via a nucleophilic substitution reaction, often facilitated by a strong base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of high-pressure reactors and efficient catalysts can streamline the synthesis, ensuring high yield and purity. The control of reaction parameters, such as temperature, pressure, and pH, is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often involving strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: : Reduction can be achieved using agents like lithium aluminium hydride, targeting specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid
Reducing Agents: : Lithium aluminium hydride, sodium borohydride
Catalysts: : Palladium on carbon for hydrogenation reactions
Major Products
The major products of these reactions depend on the reagents and conditions used. For instance, oxidation typically yields more polar compounds, while reduction often results in simpler, less oxidized forms.
Scientific Research Applications
This compound has a broad range of applications:
Chemistry: : Used as a building block in synthetic organic chemistry for the development of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: : Explored for its therapeutic potential in treating certain diseases, thanks to its unique chemical properties.
Industry: : Utilized in the development of novel materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interactions at the molecular level. It may bind to specific proteins or enzymes, altering their function. The exact pathways depend on the application; for medicinal purposes, it may interact with cellular receptors or enzymes to modulate biological activity.
Comparison with Similar Compounds
Structural Features
Core Heterocycles :
- Target Compound: Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine fused system with a 2-methyl group and a methanone-linked cyclopentyl-thiophene substituent.
- Compound 10 (): Pyrazolo[1,5-a]pyrimidine core with thieno[2,3-b]thiophen and cyano substituents .
- 4n () : Dihydropyrazolo[1,5-a]pyrimidine with a diazenyl group and trifluoromethylphenyl substituent .
- MK59 (): Pyrazolo[1,5-a]pyrimidinone with tert-butyl and phenyl groups .
Key Differences :
- The 1-(thiophen-2-yl)cyclopentyl group introduces steric bulk and lipophilicity, contrasting with smaller substituents (e.g., cyano in Compound 10 or trifluoromethyl in 4n).
Observations :
- Lower yields in imidazo-pyridine derivatives (e.g., 51% in 1l) highlight challenges in multi-component reactions compared to pyrazolo-pyrimidines (75% in Compound 10) .
Physicochemical and Spectral Properties
Key Notes:
Biological Activity
The compound (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H22N4OS
- Molecular Weight : 366.5 g/mol
- CAS Number : 1797287-77-4
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer effects. In particular, it has been evaluated for its ability to inhibit various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| RFX 393 (Renal Carcinoma) | 11.70 | |
| MCF-7 (Breast Cancer) | 15.00 | |
| A549 (Lung Cancer) | 12.50 |
The compound demonstrated a mean growth inhibition (GI%) of approximately 43.9% across multiple cancer cell lines, indicating its potential as a broad-spectrum anticancer agent .
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cell cycle regulation and signal transduction pathways:
- Cyclin-dependent Kinase 2 (CDK2) Inhibition : The compound binds to CDK2, a crucial enzyme for cell cycle progression, effectively halting the proliferation of cancer cells.
- TRKA Inhibition : It also exhibits inhibitory effects on TRKA, a receptor involved in neuronal survival and differentiation, which is often overexpressed in certain cancers .
Study on RFX 393 Cell Line
In a detailed study involving the RFX 393 renal carcinoma cell line:
- Cell Cycle Arrest : Treatment with the compound led to significant arrest in the G0–G1 phase of the cell cycle, with an increase in treated cell populations to 84.36% , compared to 57.08% in control groups.
- Apoptosis Induction : The compound was shown to induce apoptosis through intrinsic pathways, as evidenced by increased levels of pro-apoptotic markers in treated cells .
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions between the compound and its targets:
Q & A
Basic: What are the critical synthetic steps and optimal reaction conditions for synthesizing the compound?
Answer: The synthesis involves multi-step reactions, including cyclization and condensation. Key steps include:
- Cyclization of pyrazole derivatives with substituted pyridines/pyrimidines under acidic or basic conditions to form the pyrazolo-pyrido-pyrimidine core .
- Substitution reactions to introduce the thiophene-cyclopentyl group, requiring anhydrous solvents (e.g., DMF, ethanol) and catalysts like KCO .
- Temperature control (80–120°C) and inert atmospheres (N) are critical to avoid side reactions .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Advanced: How can microwave-assisted synthesis improve reaction efficiency for this compound?
Answer: Microwave irradiation enhances reaction kinetics by reducing time (e.g., from 12 hours to 30 minutes) and improving yields (15–20% increase) through uniform heating. This method is particularly effective for cyclization steps, minimizing thermal degradation of sensitive intermediates .
Basic: What spectroscopic and analytical techniques are essential for structural characterization?
Answer:
- 1H/13C NMR : Assigns proton environments and carbon frameworks, resolving ambiguities in substituent positions (e.g., distinguishing methyl groups on the pyrazole ring) .
- HRMS : Validates molecular weight (±2 ppm accuracy) and confirms successful cyclization .
- X-ray crystallography : Resolves stereochemical uncertainties in the cyclopentyl-thiophene moiety .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm) .
Advanced: How do substituents (e.g., thiophene, cyclopentyl) influence lipophilicity and target binding?
Answer:
- The thiophene-cyclopentyl group increases lipophilicity (logP >3), enhancing membrane permeability, as shown in analogs with similar substituents .
- Methyl groups on the pyrazole ring improve metabolic stability by reducing oxidative degradation .
- Computational docking studies suggest the cyclopentyl group occupies hydrophobic pockets in kinase targets, while the thiophene moiety participates in π-π stacking .
Data Contradiction: How to resolve discrepancies in melting points or spectral data between batches?
Answer:
- Purity analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1% .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/dichloromethane) to isolate polymorphs .
- Cross-validation : Compare NMR shifts with structurally similar compounds (e.g., pyrazolo-pyrimidine derivatives) to confirm assignments .
Advanced: What strategies optimize regioselectivity during the cyclization step?
Answer:
- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) on the pyridine ring to steer cyclization to the desired position .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor transition-state stabilization for regioselective bond formation .
- Catalysts : Use Lewis acids (e.g., ZnCl) to activate specific sites on the heterocyclic framework .
Basic: What storage conditions ensure compound stability?
Answer: Store in amber vials under argon at –20°C to prevent oxidation of the thiophene group and hydrolysis of the methanone moiety. Desiccants (silica gel) mitigate moisture-induced degradation .
Advanced: How to design kinase inhibition assays for this compound?
Answer:
- In vitro kinase assays : Use fluorescence-based ADP-Glo™ or radiometric (32P-ATP) formats, testing concentrations from 1 nM to 10 µM .
- Controls : Include staurosporine (pan-kinase inhibitor) and DMSO blanks to validate signal specificity.
- IC50 determination : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) .
Data Contradiction: How to troubleshoot HRMS deviations from theoretical values?
Answer:
- Isotopic pattern analysis : Confirm the presence of Cl/Br atoms (e.g., 3:1 Cl/Cl ratio) .
- Instrument calibration : Recalibrate using a standard (e.g., sodium trifluoroacetate) to ensure <1 ppm error .
- Sample purity : Repeat HRMS after repurification to exclude salt adducts or solvent residues .
Advanced: What computational methods predict binding modes to biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets, scoring poses using force fields (AMBER) .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, analyzing RMSD and hydrogen bond networks .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50 values to guide structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
